molecular formula C13H19F3N4O3 B5647665 2-hydroxy-N-[(3R,4S)-4-propyl-1-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-yl]acetamide

2-hydroxy-N-[(3R,4S)-4-propyl-1-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-yl]acetamide

Cat. No.: B5647665
M. Wt: 336.31 g/mol
InChI Key: ICRCWDBICUMHOR-IUCAKERBSA-N
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Description

2-hydroxy-N-[(3R,4S)-4-propyl-1-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-yl]acetamide is a complex organic compound featuring a pyrrolidine ring, an oxadiazole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(3R,4S)-4-propyl-1-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring is introduced via cyclization reactions involving hydrazides and carboxylic acids.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling: The final step involves coupling the pyrrolidine and oxadiazole moieties under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyrrolidine ring.

    Substitution: Substitution reactions can take place at various positions on the pyrrolidine ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxadiazole ring could lead to an amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrrolidine and oxadiazole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(3R,4S)-4-propyl-1-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and its derivatives are structurally similar.

    Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, such as trifluoromethyl benzene, are related.

Uniqueness

The uniqueness of 2-hydroxy-N-[(3R,4S)-4-propyl-1-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-yl]acetamide lies in its combination of these three functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-N-[(3R,4S)-4-propyl-1-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O3/c1-2-3-8-4-20(5-9(8)17-10(22)7-21)6-11-18-12(19-23-11)13(14,15)16/h8-9,21H,2-7H2,1H3,(H,17,22)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRCWDBICUMHOR-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)CO)CC2=NC(=NO2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)CO)CC2=NC(=NO2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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